tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate
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Overview
Description
Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate is a chemical compound with the molecular formula C17H35N3O2 and a molecular weight of 313.48 g/mol. This compound is characterized by its tert-butyl group attached to an N-[8-(piperazin-1-yl)octyl]carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of a base, such as triethylamine, and a solvent like dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be employed in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate: This compound is structurally similar but has a shorter alkyl chain.
Tert-butyl (piperazin-1-yl)acetate: This compound has a different functional group attached to the piperazine ring.
Uniqueness: Tert-butyl N-[8-(piperazin-1-yl)octyl]carbamate is unique due to its longer alkyl chain, which may influence its physical and chemical properties, as well as its biological activity.
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Properties
CAS No. |
2276787-51-8 |
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Molecular Formula |
C17H35N3O2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
tert-butyl N-(8-piperazin-1-yloctyl)carbamate |
InChI |
InChI=1S/C17H35N3O2/c1-17(2,3)22-16(21)19-10-8-6-4-5-7-9-13-20-14-11-18-12-15-20/h18H,4-15H2,1-3H3,(H,19,21) |
InChI Key |
WUVBWALHOSQGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCN1CCNCC1 |
Purity |
95 |
Origin of Product |
United States |
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